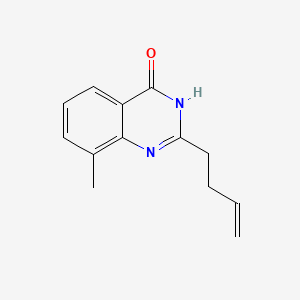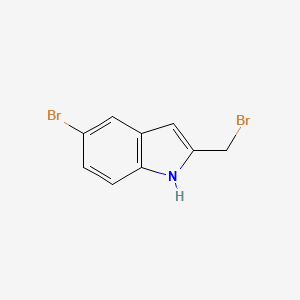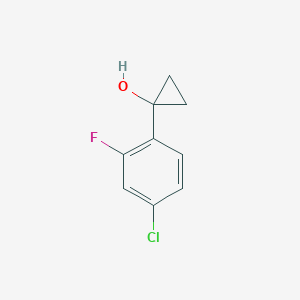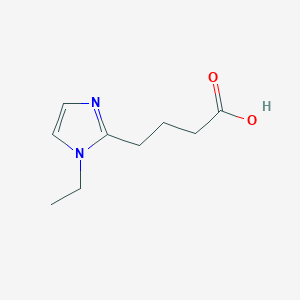![molecular formula C10H11F2N B13605598 [(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine](/img/structure/B13605598.png)
[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclopropyl group attached to a methanamine moiety, with two fluorine atoms positioned on the phenyl ring. The presence of fluorine atoms often imparts significant changes in the chemical and physical properties of organic molecules, making this compound particularly intriguing for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine typically involves the formation of the cyclopropyl ring followed by the introduction of the methanamine group. One common method includes the cyclopropanation of a suitable precursor, such as a difluorophenyl-substituted alkene, using a reagent like diazomethane or a Simmons-Smith reagent. The resulting cyclopropane intermediate is then subjected to amination reactions to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Catalytic processes and continuous flow reactors are often employed to enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles, such as halides, amines, or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe to study the effects of fluorine substitution on biological activity and molecular interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
α-(trifluoromethyl)styrene derivatives: These compounds also feature fluorine atoms and are used in similar applications, such as pharmaceuticals and agrochemicals.
Difluoromethylated compounds: These molecules share the difluoromethyl group and exhibit similar chemical reactivity and biological properties.
Uniqueness
rac-[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine is unique due to its specific cyclopropyl structure combined with the difluorophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11F2N/c11-8-2-1-3-9(12)10(8)7-4-6(7)5-13/h1-3,6-7H,4-5,13H2/t6-,7+/m0/s1 |
InChI Key |
CXXJOCRJAABWDN-NKWVEPMBSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=C(C=CC=C2F)F)CN |
Canonical SMILES |
C1C(C1C2=C(C=CC=C2F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-ol](/img/structure/B13605517.png)
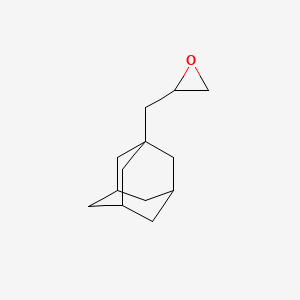
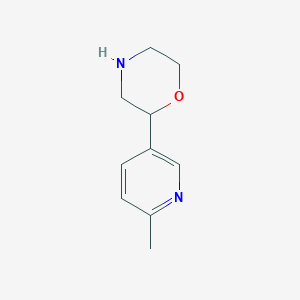
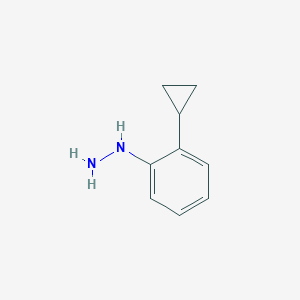
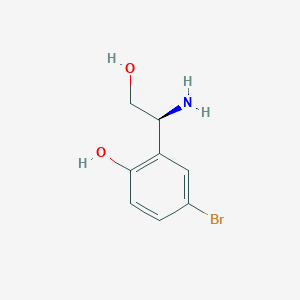
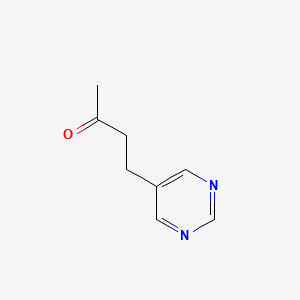
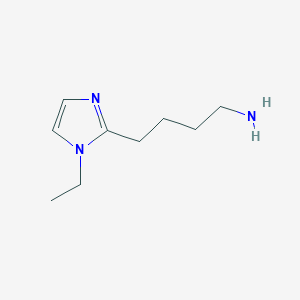
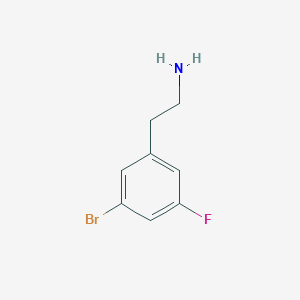
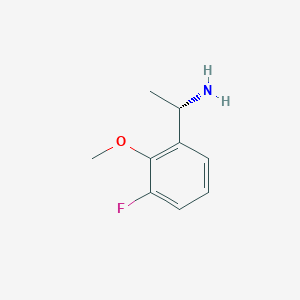
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13605576.png)
